1-Ethyl-2-methylbenzene
Overview
Description
1-Ethyl-2-methylbenzene, also known as ortho-ethyltoluene, is an aromatic hydrocarbon with the molecular formula C9H12. It is a derivative of benzene, where an ethyl group and a methyl group are substituted at the first and second positions, respectively. This compound is a colorless liquid with a characteristic aromatic odor and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-methylbenzene can be synthesized through several methods:
Friedel-Crafts Alkylation: This method involves the alkylation of toluene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Alkylation of Benzene: Another method involves the alkylation of benzene with ethyl and methyl groups using appropriate alkylating agents and catalysts.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic reforming of petroleum fractions. This process involves the dehydrogenation and isomerization of hydrocarbons in the presence of a platinum-based catalyst at high temperatures and pressures.
Chemical Reactions Analysis
1-Ethyl-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: When treated with strong oxidizing agents such as potassium permanganate, this compound can be oxidized to form benzoic acid derivatives.
Electrophilic Aromatic Substitution: This compound can undergo nitration, sulfonation, halogenation, and Friedel-Crafts acylation reactions. For example, nitration with a mixture of concentrated nitric acid and sulfuric acid yields nitro derivatives.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst such as palladium on carbon can reduce the aromatic ring to form the corresponding alkane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Nitration: Concentrated nitric acid, sulfuric acid.
Reduction: Hydrogen gas, palladium on carbon.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Nitration: Nitro-1-ethyl-2-methylbenzene.
Reduction: Ethylmethylcyclohexane.
Scientific Research Applications
1-Ethyl-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a solvent and an intermediate in organic synthesis. It serves as a starting material for the synthesis of various aromatic compounds.
Biology: In biological research, it is used to study the metabolic pathways of aromatic hydrocarbons and their effects on living organisms.
Medicine: Although not directly used as a drug, derivatives of this compound are investigated for their potential pharmacological properties.
Industry: It is used in the production of dyes, resins, and other chemical products. It also finds applications in the formulation of paints, coatings, and adhesives.
Mechanism of Action
1-Ethyl-2-methylbenzene is similar to other alkyl-substituted benzenes such as:
Toluene (methylbenzene): Contains a single methyl group attached to the benzene ring.
Ethylbenzene: Contains a single ethyl group attached to the benzene ring.
Xylene (dimethylbenzene): Contains two methyl groups attached to the benzene ring at different positions (ortho, meta, or para).
Uniqueness: this compound is unique due to the presence of both an ethyl and a methyl group on the benzene ring, which influences its chemical reactivity and physical properties. This dual substitution pattern allows for distinct chemical behavior compared to its mono-substituted counterparts.
Comparison with Similar Compounds
- Toluene
- Ethylbenzene
- Xylene (ortho-xylene, meta-xylene, para-xylene)
Properties
IUPAC Name |
1-ethyl-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-3-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFLWBNQFMXCPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2050403 | |
Record name | 1-Ethyl-2-methylbenzene | |
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Molecular Weight |
120.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with an aromatic odor of hydrocarbons; [CAMEO] | |
Record name | Benzene, 1-ethyl-2-methyl- | |
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Record name | 1-Ethyl-2-methylbenzene | |
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Vapor Pressure |
2.61 [mmHg] | |
Record name | 1-Ethyl-2-methylbenzene | |
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CAS No. |
611-14-3, 25550-14-5 | |
Record name | 1-Ethyl-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=611-14-3 | |
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Record name | o-Ethyltoluene | |
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Record name | 2-Ethyltoluene | |
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Record name | Benzene, 1-ethyl-2-methyl- | |
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Record name | 1-Ethyl-2-methylbenzene | |
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Record name | Ethyltoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.797 | |
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Record name | 2-ethyltoluene | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.324 | |
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Record name | O-ETHYLTOLUENE | |
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Retrosynthesis Analysis
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